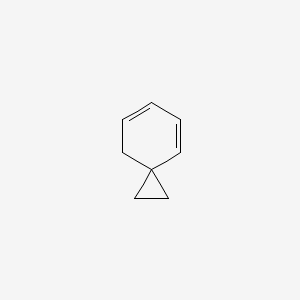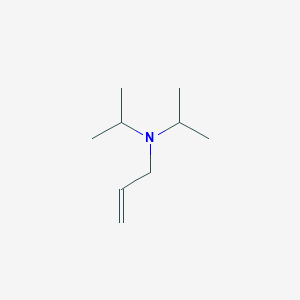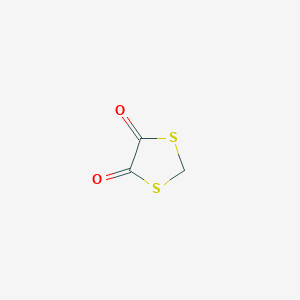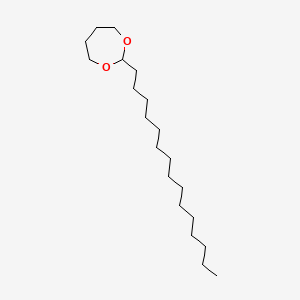
1,3-Dioxepane, 2-pentadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxepane, 2-pentadecyl- is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.5304 g/mol It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms
Méthodes De Préparation
The synthesis of 1,3-Dioxepane, 2-pentadecyl- involves several steps. One common method includes the reaction of diols with primary alcohols in the presence of a catalytic system such as FeCl3-NaNO2/O2 under irradiation . This method allows for the formation of the dioxepane ring structure. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,3-Dioxepane, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogens or other nucleophiles replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Dioxepane, 2-pentadecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Dioxepane, 2-pentadecyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular activities.
Comparaison Avec Des Composés Similaires
1,3-Dioxepane, 2-pentadecyl- can be compared with other similar compounds such as:
1,3-Dioxepane: A simpler analog with a molecular formula of C5H10O2 .
2-Methyl-1,3-dioxepane: A methyl-substituted derivative with similar structural properties.
The uniqueness of 1,3-Dioxepane, 2-pentadecyl- lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics.
Propriétés
Formule moléculaire |
C20H40O2 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 |
Clé InChI |
QZZVQKZZBUCTHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


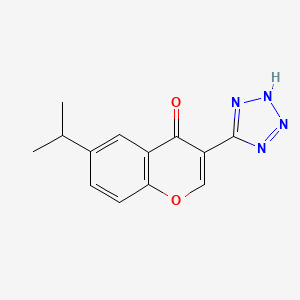

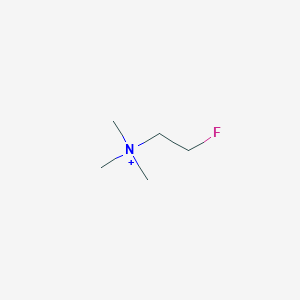
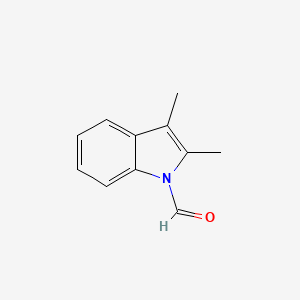
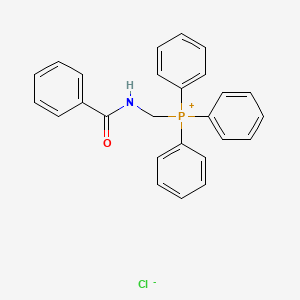
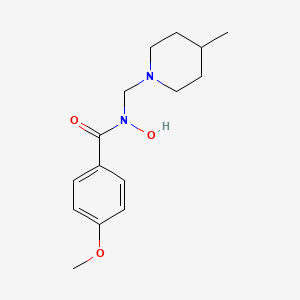
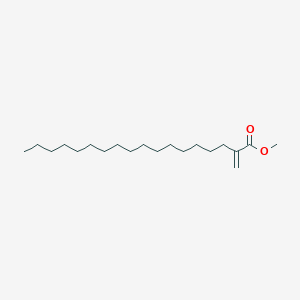
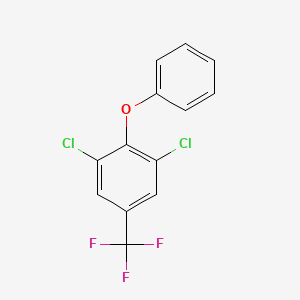
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

